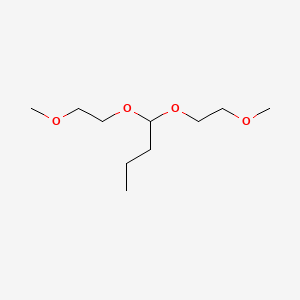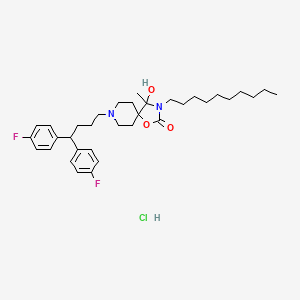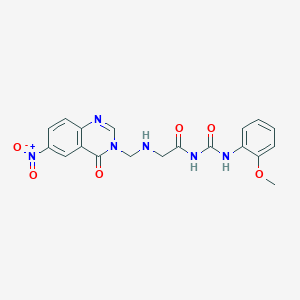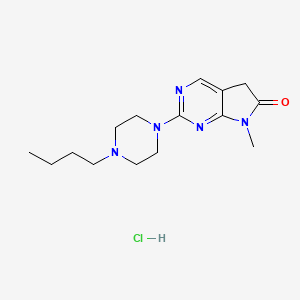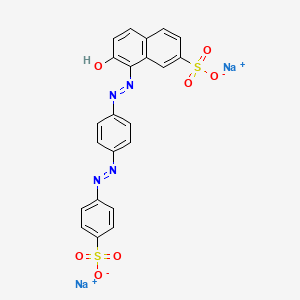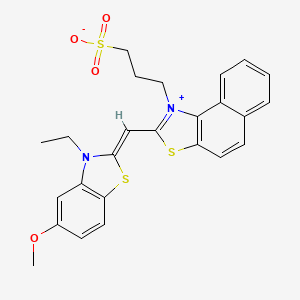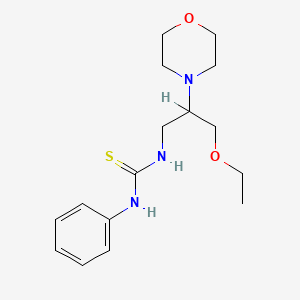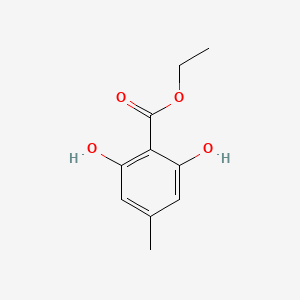
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide is an organic compound with a complex structure It is characterized by the presence of a butanamide backbone with additional functional groups that contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide typically involves an N-acylation reaction. For instance, one method involves reacting 2-aminobenzothiazole with 4-chlorobutanoyl chloride in dichloromethane (CH₂Cl₂) with sodium bicarbonate (NaHCO₃) as a base at room temperature for 8 hours . The resultant product is then purified through crystallization from cold water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide: Similar in structure but with different functional groups.
1-Butanamine, N-methyl-: Shares a similar butanamide backbone but differs in the attached functional groups.
Uniqueness
N-Butyl-2-methyl-4-((1-oxobutyl)amino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.
属性
CAS 编号 |
82023-69-6 |
|---|---|
分子式 |
C13H26N2O2 |
分子量 |
242.36 g/mol |
IUPAC 名称 |
4-(butanoylamino)-N-butyl-2-methylbutanamide |
InChI |
InChI=1S/C13H26N2O2/c1-4-6-9-15-13(17)11(3)8-10-14-12(16)7-5-2/h11H,4-10H2,1-3H3,(H,14,16)(H,15,17) |
InChI 键 |
HXLDUVJCVGTDSY-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C(C)CCNC(=O)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




